Methyl 2-methyl-1H-indole-3-carboxylate
Overview
Description
Methyl 2-methyl-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
Methyl 2-methyl-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in natural products and drugs Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with various cellular targets leading to diverse biological responses.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The pharmacokinetic properties of indole derivatives can vary widely depending on their specific chemical structure .
Result of Action
Given the wide range of biological activities of indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of indole derivatives .
Biochemical Analysis
Biochemical Properties
Methyl 2-methyl-1H-indole-3-carboxylate plays a crucial role in biochemical reactions due to its indole moiety, which is a common structural motif in many bioactive compounds. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in oxidative coupling reactions catalyzed by palladium, leading to the formation of functionalized indole derivatives . The nature of these interactions often involves the activation of C-H bonds and subsequent coupling with other molecules, highlighting its potential in synthetic organic chemistry.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, have been reported to exhibit antiviral, anticancer, and antimicrobial activities . These effects are mediated through the modulation of various cellular pathways, including the activation of aryl hydrocarbon receptors and the inhibition of specific enzymes involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain proteases, thereby preventing the degradation of key cellular proteins . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, ultimately affecting cellular function and homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its biochemical and cellular effects . Its degradation products and their potential impacts on cellular processes are also important considerations in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exhibit beneficial effects, such as antiviral and anticancer activities . At higher doses, toxic or adverse effects may occur, including gastrointestinal irritation and potential hepatotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for this compound in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes play a crucial role in the oxidation and subsequent metabolism of this compound, leading to the formation of various metabolites . The interaction with cofactors and other enzymes in these pathways can influence the metabolic flux and levels of specific metabolites, ultimately affecting the overall biochemical and pharmacological properties of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the pharmacokinetics and biodistribution of this compound, which are critical for its therapeutic application.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical and cellular effects . For instance, the presence of specific targeting sequences can facilitate the localization of this compound to the mitochondria or nucleus, thereby influencing mitochondrial function or gene expression, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methyl-1H-indole-3-carboxylate can be synthesized through various methods. One efficient procedure involves the palladium-catalyzed intramolecular oxidative coupling of commercially available anilines functionalized with different electron-withdrawing and -donating groups . The conversion of a variety of enamines into the relevant indole is optimized by exposing the neat mixture of reactants to microwave irradiation, obtaining the desired products in excellent yields and high regioselectivity .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale synthesis using similar catalytic processes. The use of microwave-assisted synthesis and palladium-catalyzed reactions are common due to their efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The compound can undergo substitution reactions, where different substituents replace the existing groups on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, microwave irradiation, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reactions with aryl isocyanates, aryl isothiocyanates, and cyanamides can lead to the formation of 5H-pyrimido[5,4-b]indole derivatives .
Scientific Research Applications
Methyl 2-methyl-1H-indole-3-carboxylate has a wide range of scientific research applications:
Comparison with Similar Compounds
Methyl 2-methyl-1H-indole-3-carboxylate can be compared with other similar compounds, such as:
- Indole-3-carboxylic acid
- Indole-2-carboxylic acid
- Methyl 5-fluoro-1H-indole-2-carboxylate
- Methyl 5-chloro-1H-indole-2-carboxylate
These compounds share similar structures but differ in their substituents, leading to variations in their chemical and biological properties. This compound is unique due to its specific methyl and carboxylate groups, which influence its reactivity and applications .
Properties
IUPAC Name |
methyl 2-methyl-1H-indole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-10(11(13)14-2)8-5-3-4-6-9(8)12-7/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBPRTUBQKFRKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344061 | |
Record name | Methyl 2-methyl-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65417-22-3 | |
Record name | Methyl 2-methyl-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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